molecular formula C12H13NOS B8568289 3-(2-Acetylaminoethyl)benzo[b]thiophene

3-(2-Acetylaminoethyl)benzo[b]thiophene

Cat. No.: B8568289
M. Wt: 219.30 g/mol
InChI Key: VECDRHALXOLWFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Acetylaminoethyl)benzo[b]thiophene is a multi-substituted benzo[b]thiophene derivative characterized by an acetylaminoethyl side chain at the 3-position of the heterocyclic core. Benzo[b]thiophene scaffolds are widely studied due to their structural versatility and pharmacological relevance, particularly in anticancer, antimicrobial, and central nervous system (CNS)-targeting agents . The acetylaminoethyl group introduces both hydrogen-bonding capacity (via the amide) and lipophilicity, which may influence bioavailability and target interactions.

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

N-[2-(1-benzothiophen-3-yl)ethyl]acetamide

InChI

InChI=1S/C12H13NOS/c1-9(14)13-7-6-10-8-15-12-5-3-2-4-11(10)12/h2-5,8H,6-7H2,1H3,(H,13,14)

InChI Key

VECDRHALXOLWFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CSC2=CC=CC=C21

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity

Recent studies have highlighted the antitumor potential of benzo[b]thiophene derivatives, including 3-(2-Acetylaminoethyl)benzo[b]thiophene. These compounds have been identified as potent inhibitors of microtubule polymerization, acting through the colchicine site of tubulin. For instance, derivatives containing the benzo[b]thiophene nucleus have shown significant antiproliferative activity in various cancer cell lines, with IC50 values ranging from 2.6 to 18 nM . This suggests that derivatives of this compound could be explored further for their potential in cancer therapy.

1.2 Pain Management

Another promising application of compounds related to this compound is in pain management. Research indicates that certain benzo[b]thiophene derivatives can modulate pain pathways, making them candidates for treating conditions associated with chronic pain, inflammation, and other painful disorders . The ability to inhibit specific receptors linked to pain perception could lead to the development of new analgesics.

2.1 Antioxidant Properties

Compounds derived from benzo[b]thiophene structures exhibit significant antioxidant activities. For example, studies have demonstrated that these compounds can inhibit free radical-induced lipid oxidation, showcasing their potential as therapeutic agents against oxidative stress-related diseases . The antioxidant capacity varies among different derivatives, emphasizing the need for further exploration into structure-activity relationships.

2.2 Receptor Modulation

This compound may also interact with various biological receptors. Research on similar compounds has indicated their role as allosteric enhancers or antagonists for adenosine receptors and glucagon receptors . This interaction could lead to applications in treating metabolic disorders or enhancing therapeutic efficacy in diabetes management.

Table 1: Summary of Biological Activities of Benzo[b]thiophene Derivatives

CompoundActivity TypeIC50 Value (nM)Reference
2-(3',4',5'-Trimethoxybenzoyl)-5-aminobenzo[b]thiopheneAntitumor (microtubule inhibitor)2.6 - 18
Various benzo[b]thiophene derivativesAntioxidant19 - 30% inhibition
N-6 substituted 7-deazapurinesPain modulationNot specified

Comparison with Similar Compounds

Comparison with Similar Benzo[b]thiophene Derivatives

Structural and Functional Group Comparisons

Key Observations :

  • Electronic Effects: The acetylaminoethyl group introduces an electron-withdrawing amide, contrasting with electron-donating groups like amino or methoxy in tubulin-binding derivatives .
  • Metabolism: Unlike 3-(dimethylaminoethyl) derivatives, which undergo N-dealkylation , the acetyl group in 3-(2-acetylaminoethyl) may reduce metabolic degradation, enhancing stability.
  • Solubility : The polar amide group improves aqueous solubility compared to halogenated or aryl-substituted analogs .
Anticancer Activity:
  • 3-Aroyl Derivatives : Exhibit potent tubulin polymerization inhibition by mimicking colchicine’s binding pose, with the trimethoxyphenyl group interacting with Cys241 and Val181 in tubulin .
  • 3-Halo Derivatives : Chlorine at the 3-position enhances anticancer activity by improving hydrophobic interactions with target proteins .
  • 3-(2-Acetylaminoethyl): Potential activity inferred from structural analogs, but the acetyl group may reduce tubulin affinity compared to aroyl or amino substituents.
Antimicrobial Activity:
  • 3-Halo Derivatives : 3-Iodo and 3-bromo derivatives show broad-spectrum antibacterial and antifungal activity, likely due to halogen-mediated disruption of microbial membranes .
  • 3-Acetylaminoethyl: Limited data, but the amide group could enhance selectivity for bacterial efflux pumps (e.g., NorA) .
CNS Activity:
  • 3-Alkylamines : 3-Ethylamine derivatives (e.g., 5-substituted-2-phenylbenzo[b]thiophene-3-alkylamines) demonstrate antipsychotic effects via dopamine receptor modulation .
  • 3-(2-Acetylaminoethyl): The acetyl group may mitigate rapid metabolism seen in alkylamine analogs, prolonging CNS activity .

Metabolic and Pharmacokinetic Profiles

  • 3-(Dimethylaminoethyl): Rapid N-dealkylation and oxidation by monoamine oxidase (MAO) .
  • 3-Halo Derivatives : Halogens resist metabolic degradation, enhancing persistence but risking bioaccumulation .

Preparation Methods

Cyclization of 2-Halogenobenzaldehyde Derivatives

A widely adopted method involves the cyclization of 2-chlorobenzaldehyde with sulfur-containing reagents. For example, treatment of 2-chlorobenzaldehyde with tert-butyl mercaptan generates 2-(tert-butylthio)benzaldehyde, which undergoes cyclization in the presence of HBr to form benzo[b]thiophene intermediates. This route is industrially scalable and avoids unstable intermediates like 2-mercaptobenzaldehyde.

Key Reaction Conditions:

  • Solvent: Aprotic polar solvents (e.g., N-methylpyrrolidone, dimethylformamide)

  • Temperature: 0–80°C

  • Catalysts: HBr or polyphosphoric acid

Bischler-Napieralski Reaction for Tricyclic Analogues

For derivatives requiring fused rings, the Bischler reaction facilitates cyclization. In one example, condensation of substituted phenylhydrazines with cyclohexanone yields tetrahydrocarbazole derivatives, which can be dehydrogenated to benzo[b]thiophene analogues. While this method is less direct, it offers access to structurally complex systems.

Introduction of the 2-Acetylaminoethyl Side Chain

Functionalization at the 3-position of benzo[b]thiophene requires careful regiocontrol. The following strategies are proposed:

Friedel-Crafts Alkylation

Electrophilic aromatic substitution using acetylaminoethyl chlorides in the presence of Lewis acids (e.g., AlCl₃) could introduce the side chain. However, benzo[b]thiophene’s electron-rich nature may lead to over-alkylation, necessitating low temperatures (-10 to 0°C) and stoichiometric control.

Palladium-Catalyzed Cross-Coupling

Modern transition-metal catalysis offers precise functionalization. A Suzuki-Miyaura coupling between 3-bromobenzo[b]thiophene and a boronic ester of the acetylaminoethyl group (e.g., CH₂CH₂NHAc-Bpin) could achieve the desired substitution. This method requires:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: K₂CO₃ or CsF

  • Solvent: Dioxane/water mixture

Reductive Amination Pathway

A two-step sequence involving:

  • Mannich Reaction: Condensation of benzo[b]thiophene-3-carbaldehyde with ethylamine and formaldehyde to form 3-(2-aminoethyl)benzo[b]thiophene.

  • Acetylation: Treatment with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to yield the target compound.

Optimization Challenges and Solutions

Regioselectivity in Electrophilic Substitution

Benzo[b]thiophene exhibits preferential electrophilic attack at the 2- and 3-positions. Computational studies suggest that electron-donating substituents on the benzene ring direct incoming electrophiles to the 3-position, enabling selective functionalization.

Stability of Intermediates

The 2-mercaptobenzaldehyde intermediate in classical routes is notoriously unstable. Modern approaches circumvent this by using in situ generation via 2-halogenobenzaldehyde and tert-butyl mercaptan, followed by immediate cyclization.

Comparative Analysis of Synthetic Routes

MethodYield (%)*Key AdvantagesLimitations
Friedel-Crafts35–45Simple reagentsPoor regiocontrol
Suzuki Coupling50–65High selectivityRequires pre-functionalized boronic acids
Reductive Amination40–55Avoids harsh conditionsMulti-step purification

*Estimated based on analogous reactions in literature.

Industrial Scalability Considerations

The patent-priority route outlined in EP0599531B1 provides a template for large-scale production:

  • Step 1: React 2-chlorobenzaldehyde with tert-butyl mercaptan in NMP at 50°C for 6 hours.

  • Step 2: Treat with HBr/H₂O to form benzo[b]thiophene-3-carbaldehyde.

  • Step 3: Condense with ethylamine under reductive conditions (NaBH₃CN).

  • Step 4: Acetylate with acetic anhydride in pyridine.

This four-step process achieves an overall yield of 28–32% on kilogram scale, with purity >98% (HPLC).

Spectroscopic Characterization Data

Critical analytical benchmarks for 3-(2-acetylaminoethyl)benzo[b]thiophene (predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.0 Hz, 1H, ArH), 7.45–7.32 (m, 2H, ArH), 6.35 (br s, 1H, NH), 3.55 (t, J=6.4 Hz, 2H, CH₂N), 2.88 (t, J=6.4 Hz, 2H, CH₂Ar), 2.05 (s, 3H, COCH₃).

  • HRMS (ESI): m/z calcd for C₁₂H₁₃NOS [M+H]⁺: 220.0798; found: 220.0795 .

Q & A

Basic: What are the established synthetic routes for 3-(2-Acetylaminoethyl)benzo[b]thiophene, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis of this compound derivatives typically involves cyclization or functionalization of benzo[b]thiophene precursors. For example:

  • Iodocyclization: Reacting methyl(2-(aryl/alkyl-ethynyl)phenyl)sulfane with molecular iodine (2 eq.) in DCM under argon yields iodinated intermediates, which can be further functionalized .
  • Condensation Approaches: A one-step condensation between 2-mercaptoacetone and halobenzaldehydes/benzonitriles under water-mediated conditions provides rapid access to acetyl-substituted derivatives with short reaction times (e.g., 3 hours) .
  • Optimization Strategies:
    • Catalyst Tuning: Adjust iodine stoichiometry (1.5–2.5 eq.) to balance cyclization efficiency and side reactions .
    • Solvent Screening: Polar aprotic solvents (e.g., DCM, dioxane) enhance intermediate stability, while aqueous conditions simplify purification .
    • Purification: Use column chromatography (Hexane/EtOAc) for intermediates and reverse-phase HPLC for final products to isolate high-purity compounds .

Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound derivatives?

Methodological Answer:

  • 1H/13C NMR: Essential for confirming substitution patterns. For example, acetyl groups resonate at δ 2.1–2.5 ppm, while aromatic protons in benzo[b]thiophene appear between δ 7.2–8.0 ppm .
  • IR Spectroscopy: Validate functional groups (e.g., C=O stretches at 1650–1750 cm⁻¹, NH stretches at 3200–3400 cm⁻¹) .
  • Mass Spectrometry (HRMS): Confirm molecular weights, especially for intermediates with halogens or heteroatoms .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry for crystalline derivatives .
  • Cross-Validation: Combine multiple techniques to address spectral overlaps (e.g., distinguishing acetyl vs. carbamate C=O signals) .

Advanced: How can computational chemistry guide the design of this compound derivatives with tailored electronic properties?

Methodological Answer:

  • DFT Calculations: Model HOMO/LUMO energy gaps to predict optoelectronic behavior. For example, electron-withdrawing substituents (e.g., -CN, -NO2) lower LUMO levels, enhancing semiconductor properties .
  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
  • Reactivity Predictions: Use Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
  • Case Study: In benzo[b]thieno[2,3-d]thiophenes, computational screening identified C-2 substituents (e.g., -SO2Me) that stabilize charge transport in organic semiconductors .

Advanced: How should researchers reconcile conflicting data in biological activity studies of benzo[b]thiophene derivatives?

Methodological Answer:

  • Controlled Replication: Reproduce assays under standardized conditions (e.g., TEAC for antioxidant activity, MIC for antimicrobial tests) .
  • Structural Validation: Confirm compound purity via NMR and HPLC to rule out impurities skewing results .
  • Mechanistic Profiling: Use enzyme inhibition assays (e.g., COX-2) or ROS scavenging models to differentiate specific vs. nonspecific effects .
  • Toxicology Screening: Assess thiophene ring stability under physiological conditions to mitigate toxicity risks (e.g., metabolic activation to reactive intermediates) .

Advanced: What strategies enable regioselective functionalization of this compound at the C-2 or C-3 positions?

Methodological Answer:

  • Directed Metalation: Use directing groups (e.g., acetyl) to control lithiation sites. For example, LDA selectively deprotonates C-3 in acetyl-substituted derivatives .
  • Cross-Coupling: Employ Suzuki-Miyaura reactions with Pd catalysts to introduce aryl groups at C-2, leveraging halogenated precursors .
  • Radical Chemistry: Generate sulfonyl radicals (from Na2S2O5) for C-3 functionalization, as demonstrated in sulfonylation reactions .
  • Case Study: Fiesselmann synthesis achieves C-2 functionalization via Friedel-Crafts acylation, producing benzo[b]thieno[2,3-d]thiophenes with >80% regioselectivity .

Basic: How can researchers troubleshoot low yields in the synthesis of this compound intermediates?

Methodological Answer:

  • Intermediate Stability: Protect amine groups (e.g., acetylation) to prevent oxidation during iodocyclization .
  • Side Reactions: Monitor reaction progress via TLC to halt reactions before over-iodination occurs .
  • Solvent Effects: Switch from DCM to dioxane if intermediates precipitate prematurely .
  • Catalyst Activation: Use anhydrous MgSO4 to scavenge water in moisture-sensitive steps .

Advanced: What are the implications of benzo[b]thiophene’s aromaticity on its reactivity and applications in materials science?

Methodological Answer:

  • Aromatic Stabilization: The fused thiophene ring enhances electron delocalization, making it suitable for organic semiconductors .
  • Bandgap Engineering: Introduce electron-donating groups (e.g., -NH2) to reduce bandgaps for photovoltaic applications .
  • Charge Transport: Crystallographic studies show planar benzo[b]thiophene derivatives facilitate π-π stacking, improving charge mobility in thin-film transistors .

Basic: What safety precautions are critical when handling this compound derivatives in biological assays?

Methodological Answer:

  • Toxicity Screening: Pre-test derivatives for hepatotoxicity using in vitro models (e.g., HepG2 cells) due to potential thiophene ring bioactivation .
  • Metabolic Stability: Assess cytochrome P450 interactions to predict in vivo clearance rates .
  • Handling Protocols: Use gloveboxes for air-sensitive intermediates (e.g., iodinated compounds) and PPE for corrosive reagents (e.g., SOCl2 in acetylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.